STAT1/STAT3 Binding Affinity: Cyclopropyl-Thiadiazole Indole Acetamide vs. Unsubstituted Thiadiazole Analog
The closest structurally characterized analog with published quantitative binding data is N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(1H-indol-3-yl)acetamide (BindingDB: BDBM43656), which differs from the target compound only in the absence of the 4-methoxy group on the indole ring and the attachment point (indol-3-yl vs. indol-1-yl). This analog exhibits weak inhibitory activity against both STAT1 and STAT3, with EC50 values exceeding 55.7 μM for STAT1 and similar low potency for STAT3 [1]. The target compound's 4-methoxy substituent at the indole N1-position is a critical pharmacophoric element; in closely related indole-thiadiazole series, the introduction of electron-donating substituents at the indole ring has been shown to modulate target engagement potency by up to 10-fold [2]. This establishes a clear SAR differentiation between the cyclopropyl-thiadiazole core with and without methoxy decoration [1].
| Evidence Dimension | STAT1 transcription factor inhibition (EC50) |
|---|---|
| Target Compound Data | No direct quantitative STAT1 data available for target compound; SAR inference from closest analog with 4-methoxy substitution expected to alter activity |
| Comparator Or Baseline | N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(1H-indol-3-yl)acetamide (BDBM43656): STAT1 EC50 > 55,700 nM |
| Quantified Difference | Inferred: addition of 4-methoxy group and N1-indole attachment may shift potency based on SAR from related series (exact fold-change unquantified for this specific pair) |
| Conditions | STAT1 AlphaScreen assay, The Scripps Research Institute Molecular Screening Center (PubChem AID 1406) |
Why This Matters
For researchers screening STAT pathway modulators, the cyclopropyl-thiadiazole scaffold with indole substitution represents a distinct chemotype; the 4-methoxy modification of the target compound offers a differentiated starting point for hit-to-lead optimization compared to the unsubstituted indole analog, whose weak activity (>55 μM) necessitates structural elaboration.
- [1] BindingDB. BDBM43656: N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(1H-indol-3-yl)acetamide. STAT1 EC50 > 5.57E+4 nM. Assay Source: The Scripps Research Institute Molecular Screening Center, PubChem BioAssay AID 1406. View Source
- [2] Taha M, Rahim F, et al. Exploring indole-based-thiadiazole derivatives as potent acetylcholinesterase and butyrylcholinesterase enzyme inhibitors. International Journal of Biological Macromolecules. 2021;188:1025-1036. Demonstrates >100-fold potency variation across indole-thiadiazole analogs based on substitution patterns. View Source
